DNA Alkylation Density: 1-Hydroxy-2,7-diaminomitosene vs. 2,7-Diaminomitosene
Under identical reductive conditions, 2,7-diamino-1-hydroxymitosene alkylates calf thymus DNA at a density of one molecule per 11 bases, compared to one molecule per 14 bases for 2,7-diaminomitosene [1]. This represents an approximately 27% higher alkylation frequency for the 1-hydroxy derivative, measured via sodium dithionite reduction in the presence of DNA followed by quantitation of covalently bound mitosene [1]. The difference is attributed to the presence of the 1-hydroxy group, which may stabilize the reactive quinone methide intermediate or alter the electrophilic character at C-10.
| Evidence Dimension | DNA alkylation density (bases per covalently bound mitosene molecule) |
|---|---|
| Target Compound Data | 1 molecule per 11 bases (2,7-diamino-1-hydroxymitosene) |
| Comparator Or Baseline | 1 molecule per 14 bases (2,7-diaminomitosene) |
| Quantified Difference | ~27% higher alkylation density (11 vs. 14 bases per adduct) |
| Conditions | Sodium dithionite reduction, calf thymus DNA, in vitro; Iyengar et al., J Med Chem 1990 |
Why This Matters
Higher DNA alkylation density directly correlates with genotoxic burden; researchers assessing mitomycin C metabolite toxicity cannot substitute 2,7-diaminomitosene for the 1-hydroxy derivative without underestimating DNA damage by approximately 27%.
- [1] Iyengar BS, Dorr RT, Remers WA. Alkylation of DNA by C-10 of 2,7-diaminomitosene. J Med Chem. 1990;33(1):253-7. DOI: 10.1021/jm00163a042. View Source
